4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 4-(5-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a derivative of pyridine and indole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of This compound generally involves the reaction of indole derivatives with pyridine carboxylic acids. The tert-butyl ester is introduced to enhance solubility and bioavailability. The synthetic pathway typically includes:
- Formation of the indole derivative : Starting from appropriate precursors such as indole-3-carboxaldehyde.
- Cyclization with pyridine derivatives : This step often involves heating under acidic or basic conditions.
- Esterification : The final step where tert-butyl alcohol is used to form the ester.
Antimicrobial Activity
Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related series demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus using disc diffusion methods .
Compound | Activity | Bacterial Strains Tested |
---|---|---|
4-(5-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine | Moderate | E. coli, S. aureus |
Control (e.g., standard antibiotics) | High | Various |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition assays revealed that the compound could effectively inhibit AChE, which is significant in the context of Alzheimer's disease treatment .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2.
Study 1: Antimicrobial Evaluation
A study focused on synthesizing various indole-pyridine derivatives found that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance its efficacy .
Study 2: Enzyme Inhibition
In another investigation, derivatives were screened for AChE inhibition, revealing that modifications in the indole ring significantly affected potency. The study concluded that this class of compounds holds promise for developing new treatments for neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 4-(5-cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)24-18(23)22-8-6-14(7-9-22)16-12-21-17-5-4-13(11-20)10-15(16)17/h4-6,10,12,21H,7-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTNQULAWONIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.